
Dipentyl sulfosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentyl sulfosuccinate is a type of anionic surfactant, which is a sodium salt of alkyl ester of sulfosuccinic acid. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This compound is known for its excellent wetting, emulsifying, and solubilizing properties, making it a valuable compound in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipentyl sulfosuccinate is synthesized through a two-step process involving esterification and sulfonation. The esterification stage involves the reaction of maleic anhydride with pentanol to form dipentyl maleate. This reaction typically occurs at elevated temperatures (around 115°C initially, then increased to 185-205°C) in the presence of a catalyst .
In the sulfonation stage, dipentyl maleate undergoes a reaction with sodium bisulfite to form this compound. This reaction is carried out under reflux conditions, where the mixture is heated and the vapors are condensed back into the liquid to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows the same basic synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Dipentyl sulfosuccinate primarily undergoes reactions typical of surfactants, including:
Oxidation: It can be oxidized under strong oxidative conditions.
Reduction: It is less commonly reduced due to its stable sulfonate group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the ester groups under basic conditions.
Major Products
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Substitution: Products include substituted esters and alcohols.
Applications De Recherche Scientifique
Dipentyl sulfosuccinate has a wide range of applications in scientific research:
Mécanisme D'action
Dipentyl sulfosuccinate acts as a surfactant by reducing the surface tension between substances. It achieves this by aligning its hydrophobic (water-repelling) and hydrophilic (water-attracting) parts at the interface, thereby stabilizing emulsions and dispersions. The sulfonate group interacts with water molecules, while the alkyl chains interact with hydrophobic substances, facilitating their mixing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl sulfosuccinate: Another sulfosuccinate surfactant with longer alkyl chains, commonly used as a stool softener and in industrial applications.
Sodium diamyl sulfosuccinate: Similar in structure but with different alkyl chain lengths, used in various industrial applications.
Uniqueness
Dipentyl sulfosuccinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring moderate wetting and emulsifying properties .
Propriétés
Numéro CAS |
59726-58-8 |
|---|---|
Formule moléculaire |
C14H26O7S |
Poids moléculaire |
338.42 g/mol |
Nom IUPAC |
1,4-dioxo-1,4-dipentoxybutane-2-sulfonic acid |
InChI |
InChI=1S/C14H26O7S/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2/h12H,3-11H2,1-2H3,(H,17,18,19) |
Clé InChI |
CBCQTCPKFYFJEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
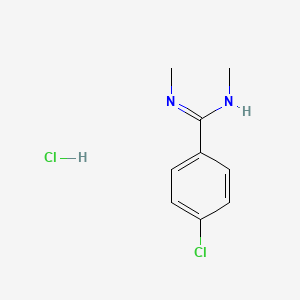
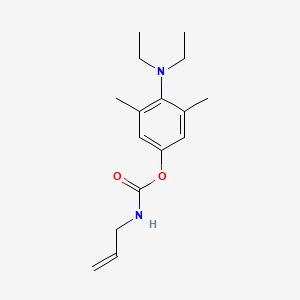
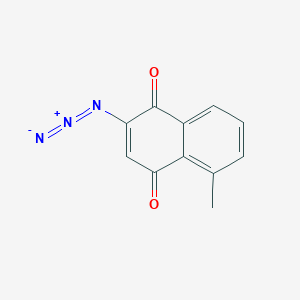
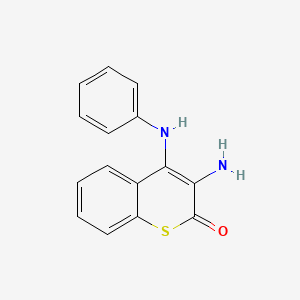
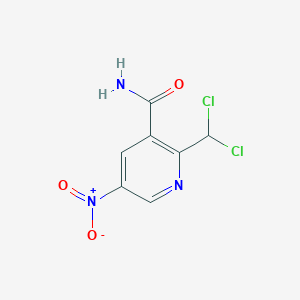

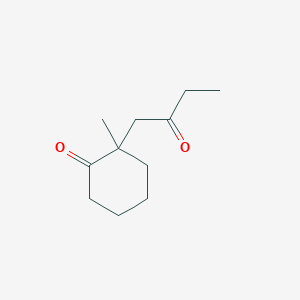
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)


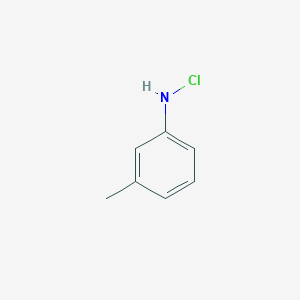
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
